Methyl 3-cyanobenzoate

Medicinal Chemistry Organic Synthesis Drug Development

Sourcing meta-substituted cyano-methyl ester building blocks with reliable purity for drug discovery often delays projects. Methyl 3-cyanobenzoate (CAS 13531-48-1) directly addresses this as the validated precursor to Ataluren (nmDMD/nmCF therapy) and APE1 inhibitors. • Ataluren Synthesis: Enables the key 1,2,4-oxadiazole formation step per published patent routes. • APE1 Inhibitor Development: Cyano group converts efficiently to the carbamoyl pharmacophore. • Supply Reliability: Available at ≥99% purity; solid (mp 58-60°C) for easy handling and global shipping.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 13531-48-1
Cat. No. B045429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyanobenzoate
CAS13531-48-1
SynonymsMethyl 3-Cyanobenzoate;  Methyl m-Cyanobenzoate;  m-Cyanobenzoic Acid Methyl Ester;  3-(Methoxycarbonyl)benzonitrile; 
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C#N
InChIInChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3
InChIKeyXPBHWSMZTSSEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-cyanobenzoate (CAS 13531-48-1) for Chemical Synthesis: A Procurement Guide


Methyl 3-cyanobenzoate (CAS 13531-48-1) is a versatile aromatic building block characterized by a meta-substituted cyano group and a methyl ester on a benzene ring . It serves as a key intermediate in the synthesis of bioactive compounds, most notably as a precursor to the nonsense mutation suppressor Ataluren and as a starting material for APE1 inhibitors . Commercial availability ranges from 95% to 99% purity, with high-purity (99% GC) material offered by AKSci , while Thermo Scientific supplies a 95% grade .

Methyl 3-cyanobenzoate 13531-48-1: Why In-Class Compounds Cannot Be Interchanged


While several cyanobenzoate esters and cyanobenzoic acids exist as close analogs, the specific meta-substitution pattern and methyl ester of Methyl 3-cyanobenzoate (CAS 13531-48-1) are critical for its defined synthetic utility. The meta-cyano group provides a distinct electronic environment and reactivity profile compared to its ortho- or para- isomers, directly influencing the outcome of reactions like the 1,2,4-oxadiazole formation central to Ataluren synthesis [1]. Furthermore, the methyl ester offers different handling and reaction characteristics than the free carboxylic acid (3-Cyanobenzoic acid, CAS 1877-72-1) [2] or other alkyl esters, impacting solubility, volatility, and ease of purification. As demonstrated in patent literature, substituting the methyl ester for the acid requires distinct synthetic routes and conditions, underscoring that these compounds are not interchangeable [1].

Methyl 3-cyanobenzoate (CAS 13531-48-1): Quantitative Comparative Evidence for Procurement


Methyl 3-Cyanobenzoate vs. 3-Cyanobenzoic Acid: Divergent Synthetic Routes to Ataluren

The choice between Methyl 3-cyanobenzoate (CAS 13531-48-1) and its free acid analog, 3-Cyanobenzoic acid (CAS 1877-72-1), dictates the entire synthetic pathway to the drug candidate Ataluren. According to patent literature, the methyl ester (Ib) is synthesized from the acid (Ia) via methylation with CH3I and K2CO3 [1]. More critically, the subsequent conversion to the oxadiazole intermediate (V) uses different conditions depending on the starting material. For the methyl ester (Ib), a non-one-pot procedure involving condensation with NH2OH in EtOH at 100°C, followed by coupling with 2-fluorobenzoyl chloride using DIEA in THF, and final cyclization in toluene at 130°C is described [1]. In contrast, the free acid (Ia) is processed via a different one-pot sequence using t-BuOH as the solvent for condensation and cyclization at around 80°C [1].

Medicinal Chemistry Organic Synthesis Drug Development

Methyl 3-Cyanobenzoate (99% GC) Purity Advantage for Sensitive Applications

The commercial availability of Methyl 3-cyanobenzoate in a high-purity grade, specifically 99% (GC), provides a quantifiable advantage for applications sensitive to impurities. AKSci offers this 99% (GC) grade as a solid with a melting point of 58-60°C . In contrast, a standard lower-purity grade from a major supplier like Thermo Scientific is specified at 95% assay .

Organic Synthesis Quality Control Procurement

Predicted LogP of 1.82: A Key Parameter for Synthetic Solubility and Chromatographic Behavior

The predicted octanol-water partition coefficient (LogP) for Methyl 3-cyanobenzoate is 1.82 . This value indicates moderate lipophilicity, which is a key parameter for predicting solubility in organic solvents and behavior during reverse-phase chromatography. While direct comparative LogP data for a specific analog under identical conditions is not provided, this class-level inference allows for differentiation from the parent acid, 3-Cyanobenzoic acid, which is expected to be significantly more hydrophilic due to its ionizable carboxylic acid group.

Chemical Properties Analytical Chemistry Medicinal Chemistry

Meta-Cyano Substitution: A Critical Structural Determinant for Bioactive Oxadiazole Synthesis

The meta-position of the cyano group on Methyl 3-cyanobenzoate is a critical structural feature for its established application as a precursor to Ataluren [1]. While direct comparative data on the ortho- or para- isomers (e.g., Methyl 4-cyanobenzoate) in this exact reaction sequence are not provided, the specific use of the meta-isomer in the patented process [1] constitutes strong class-level inference that this positional arrangement is essential for the successful formation of the bioactive 1,2,4-oxadiazole core of Ataluren. The regioisomers would lead to structurally distinct oxadiazole products with presumably different, and likely unfavorable, biological activity profiles.

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Higher Topological Polar Surface Area (TPSA) Compared to Non-Cyano Methyl Benzoate Analogs

The Topological Polar Surface Area (TPSA) for Methyl 3-cyanobenzoate is 50.1 Ų . This value, which is influenced by the presence of the polar cyano group, can be compared to that of a non-cyano substituted methyl benzoate analog, such as Methyl benzoate (CAS 93-58-3), which has a TPSA of 26.3 Ų (PubChem data). The 23.8 Ų higher TPSA for Methyl 3-cyanobenzoate suggests altered passive membrane permeability and transport characteristics for any molecule incorporating this building block.

Medicinal Chemistry Drug Design ADME Properties

Defined Melting Point of 58-60°C Aids in Identity Confirmation and Handling

Methyl 3-cyanobenzoate is a solid at room temperature with a reported melting point of 58-60°C and an alternative source reporting 59-61°C . This property distinguishes it from close liquid analogs, such as Methyl 4-cyanobenzoate (CAS 1129-35-7), which has a lower melting point of 65-67°C (ChemicalBook data), facilitating easier handling and purification via crystallization. The solid state reduces the risk of spills and simplifies precise weighing in the laboratory compared to a liquid.

Analytical Chemistry Quality Control Chemical Safety

Methyl 3-cyanobenzoate 13531-48-1: High-Value Research and Industrial Applications


Precursor for Ataluren and Analog Synthesis

This is the most specific and high-value application for Methyl 3-cyanobenzoate. As detailed in patent literature [1], it serves as the immediate precursor for the synthesis of Ataluren (also known as PTC124) and its analogs. Ataluren is a drug used to treat nonsense mutation Duchenne muscular dystrophy (nmDMD) and cystic fibrosis (nmCF). Procuring Methyl 3-cyanobenzoate enables medicinal chemists to follow the exact, validated synthetic route to produce this clinically relevant molecule or to generate novel analogs for structure-activity relationship (SAR) studies. The meta-cyano and methyl ester functionalities are essential for the key 1,2,4-oxadiazole ring formation step [1]. For any researcher working on nonsense mutation suppression therapies, this compound is a mandatory starting material.

Synthesis of APE1 Endonuclease Inhibitors

Methyl 3-cyanobenzoate is a key starting material for the synthesis of 3-Carbamoylbenzoic acid derivatives, which are known inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) . APE1 is a critical enzyme in the DNA base excision repair (BER) pathway, and its inhibition is a validated strategy for enhancing the efficacy of certain chemotherapeutic agents. The compound's cyano group can be readily converted to a carbamoyl group, making it an efficient and direct precursor to this important class of inhibitors . Researchers developing novel cancer therapeutics, particularly those focused on DNA damage repair pathways, should prioritize Methyl 3-cyanobenzoate as a building block for their inhibitor libraries.

Synthesis of Substituted 1,2,4-Oxadiazole Heterocycles

Beyond Ataluren, Methyl 3-cyanobenzoate is a general building block for the construction of 3,5-disubstituted 1,2,4-oxadiazoles [1]. This heterocyclic motif is a common pharmacophore found in numerous bioactive molecules across various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-infective agents. The reaction involves the conversion of the cyano group to an amidoxime, followed by O-acylation with a carboxylic acid derivative and cyclization. For medicinal chemistry teams engaged in library synthesis or exploring novel heterocyclic scaffolds, Methyl 3-cyanobenzoate offers a reliable entry point to a diverse chemical space, with the added benefit of a defined LogP (1.82) to aid in property-based design.

General Aromatic Nitrile Building Block in Organic Synthesis

In a broader context, Methyl 3-cyanobenzoate is a versatile aromatic building block for general organic synthesis [2]. Its two functional groups can be orthogonally manipulated. The methyl ester can be saponified to a carboxylic acid for amide coupling, while the nitrile can be reduced to an amine, hydrolyzed to an amide or acid, or used to form heterocycles. Its solid nature (mp 58-60°C) and high purity (99% GC) make it a practical and reliable choice for academic and industrial labs requiring a meta-substituted, bifunctional aromatic scaffold for the construction of more complex molecules, including agrochemicals and materials science precursors [2]. It offers a distinct reactivity profile compared to its ortho- and para- isomers, ensuring regiospecific outcomes.

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